



# Application Notes and Protocols for CFL-120 (Futibatinib/TAS-120) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

CFL-120, also known as Futibatinib or TAS-120, is a potent and highly selective oral inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] It functions as an irreversible antagonist of FGFR1, 2, 3, and 4.[1][3] The mechanism of action involves the covalent binding of Futibatinib to a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[1][3] This binding effectively blocks FGFR phosphorylation and subsequent activation of downstream signaling pathways, including the RAS-MAPK, PI3K-Akt, and JAK-STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4][5] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various cancers, making Futibatinib a key therapeutic agent in targeted cancer therapy.[2][4] These application notes provide detailed protocols for the preparation of CFL-120 stock solutions for research applications.

## **Quantitative Data Summary**

For ease of reference, the key quantitative data for **CFL-120** (Futibatinib) are summarized in the table below.



| Property                  | Value                                                                           |
|---------------------------|---------------------------------------------------------------------------------|
| Synonyms                  | Futibatinib, TAS-120                                                            |
| Molecular Formula         | C22H22N6O3                                                                      |
| Molecular Weight          | 418.45 g/mol                                                                    |
| CAS Number                | 1448169-71-8                                                                    |
| Solubility in DMSO        | ≥ 29 mg/mL (≥ 69.30 mM)[6][7], 50 mg/mL (119.49 mM)[8], 84 mg/mL (200.74 mM)[9] |
| Storage of Solid          | Powder: -20°C for 3 years, 4°C for 2 years[6][7]                                |
| Storage of Stock Solution | In solvent: -80°C for 6 months, -20°C for 1 month[1][6][7]                      |

## **Experimental Protocols**

## Protocol 1: Preparation of CFL-120 Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution of **CFL-120** in Dimethyl Sulfoxide (DMSO).

#### Materials:

- CFL-120 (Futibatinib) powder
- Anhydrous/molecular sieve-dried DMSO
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- · Pipettes and sterile filter tips

#### Procedure:



- Pre-weighing Preparation: Allow the CFL-120 vial to equilibrate to room temperature before opening to prevent condensation.
- Weighing: Carefully weigh out the desired amount of CFL-120 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.18 mg of CFL-120 (Molecular Weight = 418.45 g/mol).
- Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the **CFL-120** powder. For a 10 mM stock solution, if you weighed 4.18 mg, add 1 mL of DMSO.
- Mixing: Vortex the solution thoroughly until the CFL-120 is completely dissolved. Gentle
  warming in a water bath (not exceeding 37°C) or sonication can be used to aid dissolution if
  necessary.[8]
- Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
- Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6][7] When ready to use, thaw an aliquot at room temperature and dilute to the final desired concentration in the appropriate cell culture medium.

## Protocol 2: Preparation of CFL-120 Formulation for In Vivo Use

This protocol provides an example of how to prepare a **CFL-120** formulation for oral administration in animal studies. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6][7]

#### Materials:

- CFL-120 (Futibatinib) powder
- DMSO
- Polyethylene glycol 300 (PEG300)



- Tween-80
- Sterile saline (0.9% NaCl)
- Sterile conical tubes
- Vortex mixer
- Ultrasonic bath (optional)

#### Procedure:

- Initial Dissolution: Prepare a concentrated stock of CFL-120 in DMSO as described in Protocol 1. For example, prepare a 20.8 mg/mL stock solution in DMSO.
- Vehicle Preparation: In a sterile conical tube, add the solvents in the following order, ensuring each component is fully mixed before adding the next:
  - Add the required volume of the CFL-120 DMSO stock to achieve the final desired concentration. For a final concentration of 2.08 mg/mL, you would use 100 μL of a 20.8 mg/mL DMSO stock for a final volume of 1 mL.
  - Add 400 μL of PEG300 and vortex thoroughly.
  - Add 50 μL of Tween-80 and vortex until the solution is clear.
  - Add 450 μL of sterile saline and vortex to create a uniform suspension.
- Sonication (if necessary): If the final solution is a suspension, sonicate the mixture in an ultrasonic bath to ensure a homogenous distribution of the compound.[6][7]
- Administration: The prepared formulation should be used immediately for animal dosing.

# Visualizations FGFR Signaling Pathway Inhibition by CFL-120





Click to download full resolution via product page

Caption: FGFR signaling pathway and its inhibition by CFL-120.



## **Experimental Workflow for In Vitro Stock Preparation**



Click to download full resolution via product page

Caption: Workflow for preparing **CFL-120** in vitro stock solutions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. glpbio.com [glpbio.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Futibatinib | C22H22N6O3 | CID 71621331 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. lifetechindia.com [lifetechindia.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Futibatinib | TAS-120 | FGFR Inhibitor | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for CFL-120 (Futibatinib/TAS-120) Stock Solutions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101681#preparing-cfl-120-stock-solutions]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com